

# 6-Aminophthalide: A Core Precursor in Modern Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Aminophthalide

Cat. No.: B112798

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-Aminophthalide**, a simple bicyclic lactone, has emerged as a critical building block in the synthesis of complex organic molecules, most notably in the development of cutting-edge pharmaceuticals. Its unique structural features, comprising a reactive aromatic amine and a stable phthalide core, provide a versatile platform for a variety of chemical transformations. This technical guide offers a comprehensive overview of **6-aminophthalide**'s role as a precursor, detailing its chemical properties, key synthetic reactions, and providing explicit experimental protocols for its derivatization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

## Chemical Properties of 6-Aminophthalide

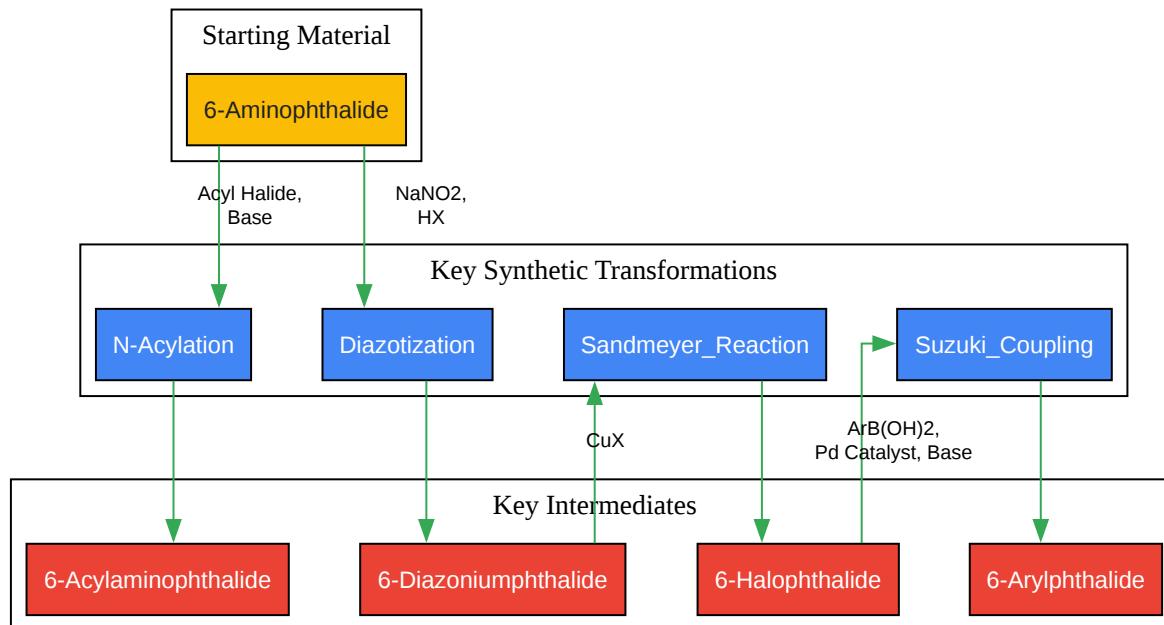
**6-Aminophthalide**, also known as 6-amino-2-benzofuran-1(3H)-one, is a crystalline solid with the molecular formula C<sub>8</sub>H<sub>7</sub>NO<sub>2</sub>.<sup>[1][2]</sup> Its key physical and chemical properties are summarized in the table below. The presence of both a primary aromatic amine and a lactone ring system allows for selective functionalization at either moiety, making it a highly valuable and versatile precursor in multi-step syntheses.

Property	Value	Reference
CAS Number	57319-65-0	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	149.15 g/mol	<a href="#">[3]</a>
Appearance	Pale cream to yellow to pale brown powder	<a href="#">[4]</a>
Water Solubility	1360 mg/L at 25°C	<a href="#">[2]</a>
IUPAC Name	6-amino-1,3-dihydro-2-benzofuran-1-one	<a href="#">[4]</a>

## Key Synthetic Transformations of 6-Aminophthalide

**6-Aminophthalide** serves as a pivotal starting material for the synthesis of a range of important intermediates, particularly in the production of Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib and Talazoparib.[\[5\]](#)[\[6\]](#) The three primary transformations that highlight its synthetic utility are N-acylation, diazotization followed by Sandmeyer reaction, and Suzuki-Miyaura coupling.

## Workflow for the Utilization of 6-Aminophthalide in Multi-step Synthesis



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Caption: Synthetic pathways originating from **6-aminophthalide**.

## Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations of **6-aminophthalide**.

### N-Acylation of 6-Aminophthalide

N-acylation of the primary amine group of **6-aminophthalide** is a fundamental step in the synthesis of many PARP inhibitors. The following protocol describes a general procedure for the acylation using an acyl chloride.

Reaction Scheme:

+ Cyclopropanecarbonyl  
chloride



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Caption: N-Acylation of **6-Aminophthalide**.

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve **6-aminophthalide** (1.0 eq) in anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).
- Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine (1.2 eq) dropwise.
- Acyl Chloride Addition: To the stirred solution, add cyclopropanecarbonyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, dilute the reaction mixture with CH<sub>2</sub>Cl<sub>2</sub> and wash sequentially with 1 M HCl, saturated aqueous NaHCO<sub>3</sub>, and brine.
- Purification: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 6-(cyclopropanecarboxamido)phthalide.

Quantitative Data (Estimated):

Reactant	Product	Reagents	Solvent	Yield (%)	Purity (%)
6-Aminophthalide	6-(Cyclopropanecarboxamido)phthalide	Cyclopropane carbonyl chloride, Pyridine	CH <sub>2</sub> Cl <sub>2</sub>	85-95	>98

## Diazotization and Sandmeyer Reaction of 6-Aminophthalide

The conversion of the amino group of **6-aminophthalide** to a halide is typically achieved through a diazotization reaction followed by a Sandmeyer reaction. This is a crucial step in preparing intermediates for subsequent cross-coupling reactions. The following protocol is adapted from a procedure for the isomeric 5-aminophthalide and is expected to be effective for the 6-amino isomer.

Reaction Scheme:



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Caption: Diazotization-Sandmeyer bromination of **6-aminophthalide**.

Procedure:

- **Diazotization:**
  - Suspend **6-aminophthalide** (1.0 eq) in 48% aqueous hydrobromic acid (HBr).
  - Cool the mixture to 0-5 °C in an ice-salt bath.
  - Add a solution of sodium nitrite (NaNO<sub>2</sub>) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
  - Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

- Sandmeyer Reaction:
  - In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% aqueous HBr.
  - Add the cold diazonium salt solution portion-wise to the CuBr solution. Vigorous nitrogen evolution will be observed.
  - After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
- Work-up and Purification:
  - Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
  - Wash the combined organic layers with water, saturated aqueous NaHCO<sub>3</sub>, and brine.
  - Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
  - The crude 6-bromophthalide can be purified by column chromatography on silica gel or by recrystallization.

#### Quantitative Data (Estimated):

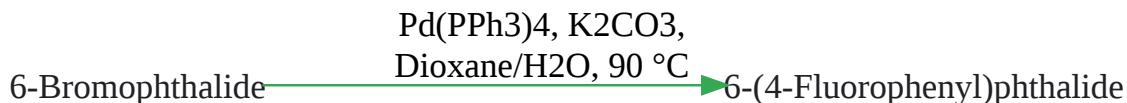
Reactant	Product	Reagents	Solvent	Yield (%)	Purity (%)
6-Aminophthalide	6-Bromophthalide	NaNO <sub>2</sub> , HBr, CuBr	Water	70-85	>97

## Suzuki-Miyaura Coupling of 6-Bromophthalide

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this context, it is used to couple 6-bromophthalide with an arylboronic acid, a key step in the synthesis of various PARP inhibitors.

## Reaction Scheme:

+ (4-Fluorophenyl)boronic acid



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Caption: Suzuki-Miyaura coupling of 6-bromophthalide.

## Procedure:

- Reaction Setup: To a round-bottom flask, add 6-bromophthalide (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), potassium carbonate ( $K_2CO_3$ ) (2.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) ( $Pd(PPh_3)_4$ ) (0.05 eq).
- Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
- Reaction Execution: Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 8-12 hours, monitoring completion by TLC.
- Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous  $Na_2SO_4$ , filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the desired 6-(4-fluorophenyl)phthalide.

## Quantitative Data (Estimated):

Reactant	Product	Reagents	Solvent	Yield (%)	Purity (%)
6-Bromophthalide	6-(4-Fluorophenyl)phthalide	(4-Fluorophenyl)boronic acid, Pd(PPh <sub>3</sub> ) <sub>4</sub> , K <sub>2</sub> CO <sub>3</sub>	1,4-Dioxane/Wat er	75-90	>98

## Conclusion

**6-Aminophthalide** is a precursor of significant importance in contemporary organic synthesis, particularly for the construction of complex heterocyclic scaffolds found in medicinally relevant molecules. The strategic functionalization of its amino group through acylation or diazotization, followed by transformations such as the Sandmeyer and Suzuki-Miyaura reactions, provides a robust and versatile toolkit for the synthetic chemist. The detailed protocols and compiled data in this guide are intended to facilitate the efficient and effective use of **6-aminophthalide** in research and development, ultimately contributing to the advancement of organic synthesis and drug discovery.

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- To cite this document: BenchChem. [6-Aminophthalide: A Core Precursor in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112798#6-aminophthalide-as-a-precursor-in-organic-synthesis]

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